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molecular formula C11H11BrClNO3 B8443739 Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate

Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate

Cat. No. B8443739
M. Wt: 320.56 g/mol
InChI Key: VWNDZBVCAYDOKW-UHFFFAOYSA-N
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Patent
US09193720B2

Procedure details

To a stirred mixture of 3,5-dibromo-4-chloro-2,6-dimethylpyridine (14.94 g, 49.9 mmol) and Cu(I)Br Me2S (0.513 g, 2.495 mmol) in THF (50 mL) was added drop wise 2M iPrMgCl/THF (26.2 ml, 52.4 mmol) at −30° C. over 5 min. Then, the resulting slurry was warmed to −10° C. over 30 min and stirred for 30 min. The homogeneous brown reaction mixture was rapidly transferred via cannula to a solution of ethyl 2-chloro-2-oxoacetate (6.14 ml, 54.9 mmol, degassed for 5 min by bubbling N2 through the solution) in THF (50 mL) maintained at −30° C. The resulting reaction mixture was stirred (1.5 h) while warming to 0° C. Then, taken up in to Et2O (200 mL), washed with 1:1 sat Na2CO3/1M NH4Cl (3×50 mL), dried (MgSO4), filtered and concentrated to give brown viscous oil. Flash chromatography using 2.5, 5 and 7.5% EtOAc/Hex afforded ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate (14.37 g, 44.8 mmol, 90% yield) as white solid. 1H NMR (400 MHz, CDCl3) δ 4.42 (q, J=7.0 Hz, 2H), 2.76 (s, 3H), 2.46 (s, 3H), 1.41 (t, J=7.2 Hz, 3H). LCMS (M+H)=322.1.
Quantity
14.94 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)Br Me2S
Quantity
0.513 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
iPrMgCl THF
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:11])=[N:4][C:5]([CH3:10])=[C:6]([Br:9])[C:7]=1[Cl:8].C([Mg]Cl)(C)C.C1COCC1.Cl[C:23](=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25].CCOCC>C1COCC1.CCOC(C)=O>[Br:9][C:6]1[C:7]([Cl:8])=[C:2]([C:23](=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:3]([CH3:11])=[N:4][C:5]=1[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
14.94 g
Type
reactant
Smiles
BrC=1C(=NC(=C(C1Cl)Br)C)C
Name
Cu(I)Br Me2S
Quantity
0.513 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
iPrMgCl THF
Quantity
26.2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
by bubbling N2 through the solution) in THF (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −30° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred (1.5 h)
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to 0° C
WASH
Type
WASH
Details
washed with 1:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give brown viscous oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C(=NC1C)C)C(C(=O)OCC)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44.8 mmol
AMOUNT: MASS 14.37 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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